4-ethoxybenzenethiol physical and chemical properties
4-ethoxybenzenethiol physical and chemical properties
An in-depth technical analysis of 4-ethoxybenzenethiol (CAS 699-09-2), designed for researchers, materials scientists, and medicinal chemists. This guide synthesizes fundamental physicochemical data with field-proven experimental workflows, emphasizing the mechanistic causality behind its reactivity and its role in advanced applications.
Executive Summary
4-Ethoxybenzenethiol (commonly referred to as p-ethoxythiophenol) is a highly reactive, aromatic organosulfur compound. Characterized by an electron-donating ethoxy group situated para to a thiol moiety, this molecule exhibits unique electronic properties that make it a superior "soft" nucleophile[1]. In contemporary research, it serves two primary functions: as a highly specific Raman reporter molecule in Surface-Enhanced Raman Scattering (SERS) bioassays[2], and as a critical synthetic intermediate in the development of targeted therapeutics, including Discoidin Domain Receptor 1 (DDR1) inhibitors[3] and Alzheimer's disease drug candidates[4].
Molecular Identity & Physical Properties
Understanding the physical properties of 4-ethoxybenzenethiol is critical for designing safe and effective experimental setups. Because thiols are prone to thermal degradation and oxidation, handling parameters must be strictly controlled.
| Property | Value | Scientific Implication |
| Chemical Name | 4-Ethoxybenzenethiol | Also known as p-ethoxythiophenol. |
| CAS Number | 699-09-2 | Standard identifier for regulatory compliance[]. |
| Molecular Formula | C₈H₁₀OS | Defines the stoichiometric baseline[]. |
| Molecular Weight | 154.23 g/mol | Utilized for precise molarity calculations[]. |
| Boiling Point | 108–110 °C at 10 mmHg | High boiling point necessitates vacuum distillation for purification to prevent thermal decomposition[1]. |
| Appearance | Colorless to pale yellow liquid | Color shifts to deep yellow/orange indicate oxidative degradation (disulfide formation). |
| IR Signature (S-H) | ~2564 cm⁻¹ | Critical for spectroscopic validation of unreacted starting material[1]. |
Chemical Reactivity & Mechanistic Profile
The reactivity of 4-ethoxybenzenethiol is governed by the electronic interplay between the para-ethoxy group and the thiol group.
Electronic Effects & Nucleophilicity: The oxygen atom of the ethoxy group donates electron density into the aromatic ring via resonance (+M effect). This increases the electron density on the sulfur atom, making the resulting thiolate anion exceptionally nucleophilic. Because sulfur is larger and less electronegative than oxygen, it acts as a "soft" nucleophile, readily participating in Sₙ2 and SₙAr reactions with soft electrophiles[1].
Oxidative Susceptibility: Like most electron-rich thiophenols, 4-ethoxybenzenethiol is highly susceptible to oxidation. Exposure to atmospheric oxygen or strong oxidizing agents (e.g., lead dioxide) rapidly converts the monomeric thiol into bis(4-ethoxyphenyl) disulfide[6]. This necessitates the use of inert atmospheres (Schlenk line techniques) during storage and synthesis.
Reaction Pathways of 4-Ethoxybenzenethiol: Product vs. Disulfide Formation
Advanced Applications
Surface-Enhanced Raman Scattering (SERS) Nanotags
In bioanalytical chemistry, 4-ethoxybenzenethiol is a premier Raman label compound. When chemisorbed onto silver or gold nanoparticles, it produces a highly intense, narrow-bandwidth SERS signal[2]. Small changes in the aromatic structure of thiophenols generate unique, non-overlapping spectral fingerprints, making 4-ethoxybenzenethiol ideal for multiplexed bioassays where multiple targets are detected simultaneously without fluorescent interference[2].
Pharmaceutical Synthesis
Medicinal chemists leverage 4-ethoxybenzenethiol to synthesize complex Active Pharmaceutical Ingredients (APIs):
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DDR1 Inhibitors: It is used to synthesize quinazolinone and isoquinolinone derivatives that selectively inhibit Discoidin Domain Receptor 1, targeting cancer metastasis and fibrosis[3].
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Alzheimer's Therapeutics: It acts as a precursor in the synthesis of benfotiamine derivatives (e.g., 4-ethoxybenzenethiol esters) designed to increase vitamin B1 bioavailability in neurological tissues[4].
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Dibenzothiophenes: It is utilized in Pschorr cyclizations and Tilak annulations to build fused heterocyclic systems[7].
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol A: Synthesis of Thioether Intermediates (Sₙ2/SₙAr)
Objective: Form a stable thioether linkage while preventing oxidative dimerization.
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Solvent Preparation: Degas 100 mL of anhydrous Dimethylformamide (DMF) by bubbling with Argon for 30 minutes. Causality: Removing dissolved oxygen prevents the premature oxidation of the thiolate to a disulfide.
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Deprotonation: Under an Argon atmosphere, add 1.0 equivalent of 4-ethoxybenzenethiol to the DMF, followed by 1.2 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Stir for 20 minutes at room temperature. Causality: K₂CO₃ is a mild base that quantitatively generates the highly nucleophilic thiolate anion without causing solvent degradation.
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Electrophilic Addition: Dropwise add 1.1 equivalents of the target alkyl/aryl halide. Heat the reaction mixture to 50 °C for 18 hours[1].
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Workup & Validation: Quench with water, extract with ethyl acetate, and dry over MgSO₄[1].
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Self-Validation Step: Analyze the crude product via FT-IR spectroscopy. The complete disappearance of the characteristic S-H stretch at ~2564 cm⁻¹ confirms the total consumption of the thiol[1].
Protocol B: Assembly of SERS-Active Nanotags
Objective: Functionalize noble metal nanoparticles with 4-ethoxybenzenethiol for multiplex bioassays.
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Nanoparticle Synthesis: Synthesize or procure citrate-capped Gold Nanoparticles (AuNPs, ~50 nm diameter).
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Ligand Exchange: Prepare a 1 mM solution of 4-ethoxybenzenethiol in absolute ethanol. Add 100 µL of this solution to 10 mL of the aqueous AuNP colloid under vigorous stirring.
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Chemisorption: Incubate the mixture in the dark for 12 hours. Causality: The strong affinity of sulfur for gold (~45 kcal/mol) drives the thermodynamic displacement of the weakly bound citrate molecules, forming a dense Self-Assembled Monolayer (SAM).
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Purification: Centrifuge the functionalized nanoparticles at 8,000 rpm for 15 minutes. Discard the supernatant to remove unbound 4-ethoxybenzenethiol, and resuspend the pellet in ultra-pure water.
SERS Nanotag Assembly and Bioassay Workflow
Safety, Handling, and Storage
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Toxicity & Odor: Like most low-molecular-weight organosulfur compounds, 4-ethoxybenzenethiol possesses a highly pungent, repulsive odor detectable at parts-per-billion (ppb) levels. All handling must occur inside a certified chemical fume hood.
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Storage: Store in dark, airtight, amber glass containers under an inert gas blanket (Nitrogen or Argon) at 2–8 °C to mitigate photo-oxidation and thermal degradation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2015060373A1 - Quinazolinone and isoquinolinone derivative - Google Patents [patents.google.com]
- 4. CN109111478A - Benfotiamine derivative, preparation method and pharmaceutical composition thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
